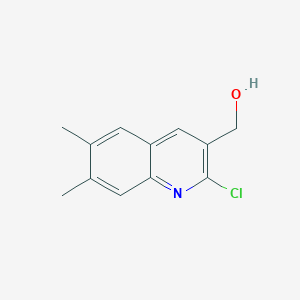

2-Chloro-6,7-dimethylquinoline-3-methanol

CAS No.: 333408-44-9

Cat. No.: VC2413299

Molecular Formula: C12H12ClNO

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 333408-44-9 |

|---|---|

| Molecular Formula | C12H12ClNO |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | (2-chloro-6,7-dimethylquinolin-3-yl)methanol |

| Standard InChI | InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |

| Standard InChI Key | FVHRDDVYXFKXKE-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |

| Canonical SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |

Introduction

Structural Identification and Characterization

2-Chloro-6,7-dimethylquinoline-3-methanol is characterized by a quinoline core structure with specific functional group substitutions. The compound contains a chlorine atom at position 2, methyl groups at positions 6 and 7, and a hydroxymethyl (methanol) group at position 3 of the quinoline scaffold.

Basic Identification Parameters

The compound's fundamental identification parameters provide essential reference data for research and analysis:

| Parameter | Value |

|---|---|

| CAS Registry Number | 333408-44-9 |

| Molecular Formula | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol |

| IUPAC Name | (2-chloro-6,7-dimethylquinolin-3-yl)methanol |

| InChI | InChI=1S/C12H12ClNO/c1-7-3-9-5-10(6-15)12(13)14-11(9)4-8(7)2/h3-5,15H,6H2,1-2H3 |

| InChIKey | FVHRDDVYXFKXKE-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC(=C(N=C2C=C1C)Cl)CO |

The compound's structure features a quinoline scaffold with specific substitution patterns that contribute to its unique chemical identity and behavior .

Mass Spectrometry Characteristics

Mass spectrometry data provides valuable information for analytical identification. The predicted collision cross-section (CCS) values for various adducts of 2-Chloro-6,7-dimethylquinoline-3-methanol are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 222.06803 | 145.3 |

| [M+Na]⁺ | 244.04997 | 161.9 |

| [M+NH₄]⁺ | 239.09457 | 155.0 |

| [M+K]⁺ | 260.02391 | 153.5 |

| [M-H]⁻ | 220.05347 | 148.3 |

| [M+Na-2H]⁻ | 242.03542 | 152.7 |

| [M]⁺ | 221.06020 | 149.1 |

| [M]⁻ | 221.06130 | 149.1 |

These collision cross-section values are essential for analytical identification and characterization using ion mobility mass spectrometry techniques .

Physical and Chemical Properties

Understanding the physical and chemical properties of 2-Chloro-6,7-dimethylquinoline-3-methanol is crucial for predicting its behavior in various chemical environments and applications.

Physical Properties

The physical properties of this compound reflect its molecular structure and intermolecular interactions:

| Property | Value |

|---|---|

| Physical State | Solid (at standard conditions) |

| Boiling Point | 387.9°C at 760 mmHg (predicted) |

| Density | 1.266 g/cm³ (predicted) |

| LogP | 2.99730 |

The relatively high boiling point indicates strong intermolecular forces, while the LogP value suggests moderate lipophilicity, which could influence its solubility behavior in various solvents .

Chemical Reactivity

The chemical reactivity of 2-Chloro-6,7-dimethylquinoline-3-methanol is primarily determined by its functional groups:

-

The hydroxyl group at position 3 (methanol group) can participate in hydrogen bonding and undergo oxidation reactions.

-

The chlorine atom at position 2 serves as a potential site for nucleophilic substitution reactions.

-

The quinoline nitrogen can act as a weak base and participate in coordination chemistry.

The compound shares reactivity patterns with other substituted quinolines, including potential for condensation reactions, nucleophilic substitutions, and transformations of the hydroxymethyl group .

Structural Comparison with Related Compounds

2-Chloro-6,7-dimethylquinoline-3-methanol belongs to a family of 2-chloroquinoline derivatives that share similar structural features but exhibit varying properties based on their specific substitution patterns.

Comparison with 2-Chloro-6,8-dimethylquinoline-3-methanol

A closely related compound, 2-Chloro-6,8-dimethylquinoline-3-methanol, differs in the position of one methyl group (position 8 instead of 7):

| Property | 2-Chloro-6,7-dimethylquinoline-3-methanol | 2-Chloro-6,8-dimethylquinoline-3-methanol |

|---|---|---|

| CAS Number | 333408-44-9 | 333408-42-7 |

| Molecular Formula | C₁₂H₁₂ClNO | C₁₂H₁₂ClNO |

| Molecular Weight | 221.68 g/mol | 221.68 g/mol |

| Boiling Point | 387.9°C (predicted) | 382.5±37.0°C (predicted) |

| Density | 1.266 g/cm³ (predicted) | 1.266±0.06 g/cm³ (predicted) |

| pKa | Not reported | 13.05±0.10 (predicted) |

This comparison illustrates how subtle changes in methyl group positioning can affect physical properties while maintaining the same molecular weight and formula .

Relationship to 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde

2-Chloro-6,7-dimethylquinoline-3-carbaldehyde is structurally similar to our compound of interest but contains an aldehyde group (-CHO) at position 3 instead of a hydroxymethyl group (-CH₂OH):

| Property | 2-Chloro-6,7-dimethylquinoline-3-methanol | 2-Chloro-6,7-dimethylquinoline-3-carbaldehyde |

|---|---|---|

| CAS Number | 333408-44-9 | 94856-39-0 |

| Molecular Formula | C₁₂H₁₂ClNO | C₁₂H₁₀ClNO |

| Molecular Weight | 221.68 g/mol | 219.66 g/mol |

| Functional Group | Hydroxymethyl (-CH₂OH) | Aldehyde (-CHO) |

The aldehyde derivative shows different reactivity patterns, particularly in condensation reactions with amines and hydrazines to form Schiff bases and other nitrogen-containing heterocycles .

Synthetic Chemistry and Transformations

The synthesis and chemical transformations of 2-Chloro-6,7-dimethylquinoline-3-methanol relate closely to the broader chemistry of 2-chloroquinoline derivatives.

Chemical Transformations

The hydroxymethyl group in 2-Chloro-6,7-dimethylquinoline-3-methanol provides opportunities for various transformations:

-

Oxidation to the corresponding aldehyde or carboxylic acid

-

Conversion to a halide or other leaving group for further substitution

-

Etherification or esterification reactions

-

Nucleophilic substitution at the C-2 position, replacing the chlorine atom

These transformations could potentially yield a diverse range of quinoline derivatives with varied functional properties .

Applications and Research Significance

2-Chloro-6,7-dimethylquinoline-3-methanol and related quinoline derivatives have potential applications in various research fields.

Pharmaceutical Research

Quinoline derivatives have historically demonstrated significant bioactivity, making them valuable scaffolds in medicinal chemistry:

-

Antimalarial activity - quinolines form the core structure of several antimalarial drugs

-

Antibacterial properties - certain quinoline derivatives exhibit activity against bacterial pathogens

-

Anti-inflammatory and analgesic properties

-

Potential anticancer activity

The specific functionalization pattern of 2-Chloro-6,7-dimethylquinoline-3-methanol could provide unique pharmacological properties or serve as an intermediate in the synthesis of more complex bioactive molecules .

Building Block in Chemical Synthesis

The compound serves as a versatile building block for synthesizing more complex structures:

-

The hydroxymethyl group provides a handle for further functionalization

-

The chlorine atom at position 2 offers opportunities for transition metal-catalyzed coupling reactions

-

The quinoline core can participate in various heterocyclic transformations

These features make the compound valuable in diversity-oriented synthesis and the development of chemical libraries .

| Safety Category | Classification |

|---|---|

| Hazard Code | Xn (Harmful) |

| Risk Phrases (R) | R22-41 (Harmful if swallowed; Risk of serious damage to eyes) |

| Safety Phrases (S) | S26-39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear eye/face protection) |

These classifications necessitate appropriate safety measures during handling and storage .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume